(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone

Vue d'ensemble

Description

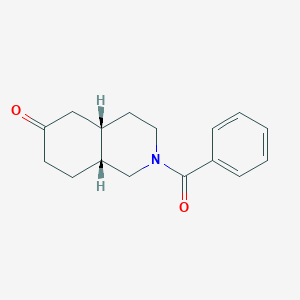

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its octahydroisoquinoline core, which is a bicyclic structure, and a benzoyl group attached to it. The stereochemistry of the compound is defined by the (4aS,8aR) configuration, indicating the specific spatial arrangement of atoms in the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired octahydroisoquinoline core. The benzoyl group can be introduced through acylation reactions using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the hydrogenation process, while automated systems can control reaction parameters to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst to further hydrogenate the compound or reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the benzoyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Benzoyl chloride with pyridine as a base

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully hydrogenated derivatives. Substitution reactions can produce a variety of substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is increasingly recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in medicinal chemistry. For instance, research has demonstrated that derivatives of (4aS,8aR)-2-benzoyloctahydro-6(2H)-isoquinolinone exhibit promising activity against various neurological conditions, including depression and anxiety disorders .

Case Study: Neurological Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel isoquinolinone derivatives based on this compound. These derivatives showed improved binding affinity for serotonin receptors, indicating their potential as antidepressants .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its stability and reactivity profile facilitate the development of new synthetic routes with enhanced yields and reduced reaction times .

Example Reactions

- Alkylation Reactions: The compound has been utilized in alkylation reactions to generate various derivatives with distinct functional groups.

- Cyclization Processes: It can undergo cyclization to form more complex structures relevant to drug discovery.

Material Science

Development of Advanced Materials

The compound is also applied in material science for the development of polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials .

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, making it suitable for industrial applications.

Biological Research

Mechanisms of Action Studies

In biological research, this compound aids in investigating the mechanisms of action within various biological pathways. It has been employed to identify new therapeutic targets by studying its interactions with biological macromolecules .

Example Research Findings

A recent study explored how this compound interacts with specific protein targets involved in neurodegenerative diseases, providing insights into its potential therapeutic applications.

Analytical Chemistry

Standardization in Analytical Methods

This chemical is utilized as a standard in analytical chemistry methods, ensuring accurate measurements and quality control in laboratories. Its purity and stable properties make it an ideal candidate for calibration standards .

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs | Enhanced binding affinity for serotonin receptors |

| Organic Synthesis | Building block for complex molecules | Improved yields and reduced reaction times |

| Material Science | Development of durable polymers and coatings | Enhanced mechanical strength and thermal stability |

| Biological Research | Studies on mechanisms of action in biological pathways | Insights into neurodegenerative disease therapies |

| Analytical Chemistry | Standardization for accurate measurements in labs | Reliable calibration standards |

Mécanisme D'action

The mechanism of action of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4S,4aS,8aR)-4,8a-Dimethyl(4a,5,6,7,8,8a-~13~C_6_)octahydro-4a(2H)-naphthalenol

- (4aS,8aR)-Octahydro-2H-chromene

- (4aS,8aR,10aR,10bS)-5,5-Dimethyl-4,4a,5,6,7,8,10a,10b-octahydro-2H-benzo[e]furo2,3,4-cdbenzofuran

Uniqueness

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is unique due to its specific stereochemistry and the presence of both an octahydroisoquinoline core and a benzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is a bicyclic compound with the molecular formula C₁₆H₁₉NO₂ and a molecular weight of 257.33 g/mol. Its unique stereochemistry and structural features contribute to its potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The compound features an octahydroisoquinolinone core with a benzoyl substituent. This structure is significant for its interaction with biological macromolecules and its subsequent biological activities. The compound typically appears as a crystalline solid and is stored under specific conditions to maintain stability.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 52390-26-8 |

| Physical Form | Crystalline Powder |

| Purity | ≥90.0% (GC) |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity

Research has shown that the compound demonstrates cytotoxic effects on certain cancer cell lines. The cytotoxicity profile indicates that it may selectively target malignant cells while sparing normal cells, which is crucial for therapeutic applications.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids have been investigated. These interactions are essential for understanding its mechanism of action and potential therapeutic targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined, showing promising results for further development as an anticancer agent.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies help elucidate the compound's mechanism of action at the molecular level.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Molecular Interactions | Potential binding to kinases |

Propriétés

IUPAC Name |

(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZFDJVZOKTWRW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482984 | |

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52390-26-8 | |

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.